molecular formula C12H15N3O2 B3078891 8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one CAS No. 105685-36-7

8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one

Cat. No. B3078891
CAS RN: 105685-36-7
M. Wt: 233.27 g/mol
InChI Key: ZXQLGIHMRWHKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Piperazin-1-yl-4H-benzo[1,4]oxazin-3-one is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 . It is used for research purposes .


Synthesis Analysis

The synthesis of benzo[b][1,4]oxazin-3(4H)-ones, which includes 8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one, has been achieved via Smiles rearrangement . This method allows the generation of large combinatorial chemical libraries of benzo[b][1,4]oxazin-3(4H)-ones .


Molecular Structure Analysis

The molecular structure of 8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one consists of a benzene ring fused with an oxazine ring . The oxazine ring is a six-membered heterocyclic ring with oxygen and nitrogen atoms .


Chemical Reactions Analysis

The benzo[b][1,4]oxazin-3(4H)-ones were synthesized by a three-step reaction via Smiles rearrangement . The inhibitory effect of these derivatives is dependent on the substitution at the benzene ring .

Scientific Research Applications

Antipsychotic and Antidepressant Potential

  • Compounds with the 8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one structure have been studied for their antipsychotic and antidepressant properties. A study found these compounds to be potent dopamine D(2) receptor antagonists and effective serotonin reuptake inhibitors, which are crucial for treating conditions like depression and schizophrenia (Smid et al., 2005).

Anti-Tubercular Activity

  • Derivatives of 8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one have shown potential in anti-tubercular activity. A study synthesized and evaluated various derivatives for their effectiveness against Mycobacterium tuberculosis, identifying compounds with moderate to very good anti-tubercular activity (Naidu et al., 2016).

COX2 Specific Inhibition for Anti-inflammatory Therapy

  • Research on novel oxazines based on this compound revealed their significant potential as COX2-specific inhibitors, which is important for developing anti-inflammatory therapies (Srinivas et al., 2015).

Positive Inotropic Agents

  • Some derivatives have been synthesized and evaluated for their positive inotropic activities, showing favorable activities compared to standard drugs. This research suggests potential applications in treating cardiovascular diseases (Liu et al., 2009).

Antimicrobial and Antioxidant Agents

  • The combination of 8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one with other heterocyclic systems has been explored for its biopharmaceutical applications as antimicrobial and antioxidant agents (Saroha et al., 2020).

Antiproliferative and Anti-HIV Activity

  • Some derivatives have been synthesized and evaluated for their antiproliferative activity against various human tumor-derived cell lines, indicating potential applications in cancer treatment. However, the same compounds showed no activity against HIV (Al-Soud et al., 2010).

Mechanism of Action

While the specific mechanism of action for 8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one is not mentioned in the retrieved sources, benzoxazine and benzoxazinone compounds are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

Future Directions

The future directions for research on 8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one and similar compounds could include further exploration of their medicinal uses and physiological activities . Additionally, the development of new synthesis methods could also be a potential area of future research .

properties

IUPAC Name

8-piperazin-1-yl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-11-8-17-12-9(14-11)2-1-3-10(12)15-6-4-13-5-7-15/h1-3,13H,4-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQLGIHMRWHKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one

Synthesis routes and methods

Procedure details

To a solution of intermediate 58 (164 mg, 1.0 mmol) in chlorobenzene (5 mL) was added bis(2-chloroethyl)amine hydrochloric acid (285 mg, 1.6 mmol) and the mixture was heated to reflux for 100 h. The reaction mixture was concentrated in vacuo and the residue was stirred in EtOAc for 2 h. The resulting brown solid was filtered and purified by silica gel chromatography to give 8-(piperazin-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one (intermediate 59) (150 mg, 64%). HPLC: 99%, RT 1.344 min. MS (ESI) m/z 234.1[M+H]+.
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one
Reactant of Route 2
Reactant of Route 2
8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one
Reactant of Route 3
Reactant of Route 3
8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one
Reactant of Route 4
Reactant of Route 4
8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one
Reactant of Route 5
Reactant of Route 5
8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one
Reactant of Route 6
Reactant of Route 6
8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.